molecular formula C6H9N3O3 B3009618 ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate CAS No. 52565-83-0

ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Cat. No.: B3009618
CAS No.: 52565-83-0
M. Wt: 171.156
InChI Key: LGEKCYNMEUUUTQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a keto group, and an ethyl ester group. It is of significant interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. The general reaction conditions include:

    Reactants: Ethyl acetoacetate and hydrazine hydrate.

    Solvent: Ethanol or methanol.

    Temperature: Reflux conditions (around 70-80°C).

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted pyrazole derivatives. These products can have different biological activities and can be used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in the development of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: This compound lacks the amino group, which can significantly alter its chemical reactivity and biological activity.

    Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate:

The unique combination of functional groups in this compound makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

ethyl 3-amino-5-oxo-1,2-dihydropyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-2-12-6(11)3-4(7)8-9-5(3)10/h2H2,1H3,(H4,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEKCYNMEUUUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NNC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52565-83-0
Record name ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
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